molecular formula C12H22N2O3 B569703 (R)-N-Boc-N,N-dimethyl-L-prolinamide CAS No. 124072-81-7

(R)-N-Boc-N,N-dimethyl-L-prolinamide

Cat. No. B569703
M. Wt: 242.319
InChI Key: UVZNJLFGPQMKAU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Boc-N,N-dimethyl-L-prolinamide, commonly known as Boc-DMP, is a chiral auxiliary that has been widely used in organic synthesis. It is a white crystalline powder with a molecular formula of C12H22N2O3 and a molecular weight of 246.32 g/mol. Boc-DMP is used as a building block in the synthesis of various chiral compounds due to its ability to control the stereochemistry of reactions.

Mechanism Of Action

Boc-DMP functions as a chiral auxiliary by controlling the stereochemistry of reactions. It is used to direct the formation of specific enantiomers in chemical reactions. The Boc group serves as a protecting group, which can be removed after the reaction is complete to yield the desired chiral product.

Biochemical And Physiological Effects

Boc-DMP does not have any known biochemical or physiological effects as it is primarily used as a synthetic reagent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Boc-DMP in lab experiments is its ability to control the stereochemistry of reactions, which can be useful in the synthesis of chiral compounds. Boc-DMP is also relatively easy to synthesize and is readily available in the market. However, one limitation of using Boc-DMP is that it can be expensive compared to other chiral auxiliaries.

Future Directions

There are several future directions for the use of Boc-DMP in scientific research. One potential application is in the synthesis of new chiral ligands and catalysts for asymmetric catalysis. Boc-DMP can also be used in the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and reduced side effects. Additionally, the development of new synthetic methodologies using Boc-DMP as a chiral auxiliary can lead to the discovery of new chiral compounds with unique properties.

Synthesis Methods

The synthesis of Boc-DMP involves the reaction of (R)-proline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of Boc2O. The reaction proceeds under mild conditions and yields Boc-DMP as a white crystalline solid in high purity.

Scientific Research Applications

Boc-DMP has found widespread use in various scientific research applications. It is commonly used as a chiral auxiliary in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. Boc-DMP has also been used in the synthesis of chiral catalysts and ligands for asymmetric catalysis.

properties

IUPAC Name

tert-butyl N-methyl-N-[(2S)-1-methylpyrrolidine-2-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14(5)10(15)9-7-6-8-13(9)4/h9H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEFCWCHRRLWDE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(=O)C1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C(=O)[C@@H]1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-N,N-dimethyl-L-prolinamide

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